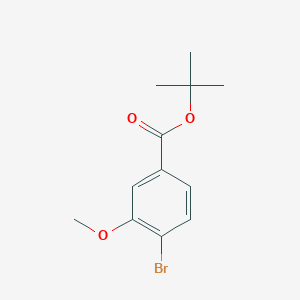

tert-Butyl 4-bromo-3-methoxybenzoate

Descripción

Contextualization of Halogenated Benzoate (B1203000) Esters within Synthetic Chemistry

Halogenated aromatic compounds, in general, are of immense importance in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. This bond can participate in a variety of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. When combined with an ester functionality, as in halogenated benzoate esters, the synthetic utility is further expanded. The ester group can act as a directing group, a protecting group for a carboxylic acid, or be transformed into a wide range of other functional groups.

The specific nature of the halogen and the ester group, along with the substitution pattern on the benzene (B151609) ring, dictates the reactivity and potential applications of the molecule. For instance, bromo- and iodo-substituted benzoates are frequently employed in palladium-catalyzed cross-coupling reactions. The choice of the ester, such as a methyl or ethyl ester versus a bulky tert-butyl ester, also has significant implications for the synthetic strategy, particularly concerning reaction conditions and deprotection strategies.

Significance of tert-Butyl 4-bromo-3-methoxybenzoate as a Key Building Block

This compound, with the CAS number 247186-51-2, is a trifunctionalized aromatic compound that offers a unique combination of reactive sites. The bromine atom at the 4-position provides a handle for cross-coupling reactions, enabling the introduction of a wide variety of substituents at this position. The methoxy (B1213986) group at the 3-position is an electron-donating group that can influence the reactivity of the aromatic ring and can also be a site for further modification, such as demethylation to a hydroxyl group.

Crucially, the tert-butyl ester at the 1-position serves as a sterically hindered and robust protecting group for the carboxylic acid functionality. scbt.commolport.comeurekaselect.comresearchgate.net This group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve certain reducing agents, which might otherwise affect a less hindered ester like a methyl or ethyl ester. scbt.commolport.com The tert-butyl group can be selectively removed under acidic conditions, often with trifluoroacetic acid, to reveal the parent carboxylic acid with minimal side reactions. molport.com This orthogonality makes this compound an exceptionally valuable building block in multi-step syntheses where precise control over reactivity is essential.

Scope and Objectives of Current Research Perspectives

Current research involving scaffolds similar to this compound is often directed towards the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. Researchers are exploring the use of this and related building blocks in the construction of novel heterocyclic systems, biaryl compounds, and other elaborate molecular frameworks. The strategic placement of the bromo, methoxy, and tert-butyl ester groups allows for a programmed sequence of reactions, making it a valuable tool for diversity-oriented synthesis.

The objective of much of this research is to develop efficient and stereoselective synthetic routes to target molecules that would be difficult to access through other means. The unique electronic and steric properties of this compound are being leveraged to control regioselectivity in subsequent transformations and to introduce specific functionalities that are key to the biological activity or material properties of the final product. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from the vast body of work on related halogenated and substituted benzoates.

Chemical Compound Information

| Compound Name |

| This compound |

| tert-Butyl 4-bromo-3-methylbenzoate |

| tert-Butyl 3-bromo-4-methoxybenzoate |

| 4-bromo-3-methoxybenzoic acid |

| Suzuki coupling |

| Heck coupling |

| Sonogashira coupling |

| Palladium |

| Trifluoroacetic acid |

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 247186-51-2 | molport.combldpharm.comsynquestlabs.com |

| Molecular Formula | C12H15BrO3 | bldpharm.comsynquestlabs.com |

| Molecular Weight | 287.15 g/mol | bldpharm.com |

| Purity | Typically ≥98% | synquestlabs.com |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-6-9(13)10(7-8)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCCBRWZXNOFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649557 | |

| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247186-51-2 | |

| Record name | 1,1-Dimethylethyl 4-bromo-3-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247186-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-bromo-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Tert Butyl 4 Bromo 3 Methoxybenzoate

Established Synthetic Routes for tert-Butyl 4-bromo-3-methoxybenzoate

The synthesis of this compound is primarily achieved through the esterification of its corresponding carboxylic acid, 4-bromo-3-methoxybenzoic acid. The introduction of the bulky tert-butyl group requires specific catalytic conditions to achieve high yields and purity.

The formation of tert-butyl esters from carboxylic acids is a common yet challenging transformation due to the steric hindrance of the tert-butyl group and the potential for competing side reactions. torvergata.it Common methods often involve the reaction of the carboxylic acid with isobutylene (B52900) gas under high pressure or the use of tert-butanol (B103910) with a strong acid catalyst. thieme-connect.com

Key strategies for the synthesis of tert-butyl esters include:

Reaction with Isobutylene: 4-bromo-3-methoxybenzoic acid can be reacted with an excess of condensed isobutylene in a sealed vessel ("bomb") at low temperatures, gradually warming to room temperature. This reaction is typically catalyzed by a strong protic acid, such as trifluoromethanesulfonic acid, or a Lewis acid. chemicalbook.com

Use of tert-Butylating Agents: Reagents like tert-butyl acetoacetate (B1235776) can be used in the presence of a catalytic amount of acid, offering a method that avoids the high pressures associated with isobutylene. researchgate.net Another approach involves using tert-butyl acetate (B1210297) as both the solvent and the tert-butyl source, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH), which has been shown to be highly effective even for substrates with low solubility in organic solvents. thieme-connect.com

Catalyst Selection: The choice of acid catalyst is critical. While traditional mineral acids like sulfuric acid can be used, more advanced catalysts are often preferred. Zirconocene triflate has been explored as a moisture-tolerant Lewis acid catalyst for esterifications. nih.govacs.org For the tert-butylation of free amino acids, which presents similar challenges, bis(trifluoromethanesulfonyl)imide has proven effective at promoting the reaction in tert-butyl acetate, achieving high yields rapidly. thieme-connect.com

The optimization of these protocols involves careful control of temperature, reaction time, and the molar ratio of reactants and catalysts to maximize yield and minimize the formation of byproducts.

Table 1: Optimization of Esterification Conditions for tert-Butylation

| Method | tert-Butyl Source | Catalyst | Key Conditions | Advantages/Disadvantages | Reference |

| Acid-Catalyzed Reaction | Isobutylene | Trifluoromethanesulfonic acid | Sealed vessel, -30°C to RT, 6 days | High yield (95%); Requires specialized pressure equipment. | chemicalbook.com |

| Acetoacetate Method | tert-Butyl acetoacetate | Acid catalyst (general) | Gentle warming | Avoids high pressure; suitable for lab scale. | researchgate.net |

| Direct tert-Butylation | tert-Butyl acetate | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Room temperature to moderate heat | Fast, high yields, effective for poorly soluble acids. | thieme-connect.com |

| Imidate Method | tert-Butyl trichloroacetimidate | Boron trifluoride etherate | - | Efficient for both alcohols and carboxylic acids. | researchgate.net |

On an industrial scale, the choice between batch and continuous flow manufacturing for compounds like this compound depends on factors like production volume, safety, and process control. labmanager.com

Batch Processing: This is the traditional method where reactants are loaded into a single vessel and the reaction proceeds over a set time. labmanager.com

Advantages: Flexibility for multi-step syntheses and ease of setup for smaller, variable production runs. labmanager.com

Continuous Flow Processing: In this approach, reactant streams are continuously pumped into a reactor where they mix and react. pharmtech.com

Advantages: Superior heat and mass transfer due to high surface-area-to-volume ratios, leading to enhanced safety and selectivity. pharmtech.comkilolabs.comhelgroup.com It allows for precise control over reaction parameters, consistent product quality, and easier scalability by extending operation time or increasing flow rates. labmanager.comkilolabs.com For esterification, continuous flow microwave reactors have been shown to significantly reduce reaction times from hours to minutes. researchgate.net

Disadvantages: Higher initial setup complexity and cost; less ideal for very slow reactions or processes involving solids. kilolabs.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow Process | Reference |

| Process Control | Less precise; potential for temperature/concentration gradients. | Precise control of temperature, pressure, and residence time. | labmanager.compharmtech.com |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reactor volumes and superior heat transfer. | kilolabs.comhelgroup.com |

| Scalability | Requires larger reactors, which can be complex to engineer. | Scaled by increasing flow rate or run time; no need to redesign the reactor. | labmanager.compharmtech.com |

| Efficiency | Includes downtime for charging, heating, cooling, and cleaning. | Continuous operation maximizes productivity and reactor usage. | helgroup.comresearchgate.net |

| Product Quality | Potential for batch-to-batch variability. | Highly consistent and reproducible product quality. | labmanager.com |

Advanced Synthetic Strategies for Related Halogenated Benzoate (B1203000) Derivatives

The synthesis of specifically substituted aromatic compounds often requires multi-step strategies to control the position of functional groups on the benzene (B151609) ring.

Achieving the specific 4-bromo-3-methoxy substitution pattern on a benzoic acid scaffold requires careful synthetic planning. The methoxy (B1213986) group is an activating ortho-, para-director, while the carboxyl group is a deactivating meta-director. Direct bromination of 3-methoxybenzoic acid would likely yield a mixture of products. Therefore, regioselective methods are employed.

One powerful strategy is the Sandmeyer reaction. This involves the diazotization of an amino group, followed by its replacement with a bromide. For the synthesis of the precursor 4-bromo-3-methylbenzoic acid, a common route starts with 4-amino-3-methylbenzoic acid. chemicalbook.com A similar approach could be envisioned for 4-bromo-3-methoxybenzoic acid starting from 4-amino-3-methoxybenzoic acid.

Other strategies for regiocontrol include:

Use of Blocking Groups: Temporarily blocking more reactive positions on the aromatic ring to direct the brominating agent to the desired site.

Directed Ortho-Metalation: Using a directing group to selectively deprotonate an adjacent position, followed by quenching with an electrophilic bromine source.

Halogenation of Deactivated Rings: Specialized conditions, such as using potassium bromate (B103136) or N-bromosuccinimide with specific catalysts, can achieve bromination on electron-poor aromatic rings. sciencemadness.org

Table 3: Examples of Regioselective Bromination Strategies

| Strategy | Starting Material Example | Reagents | Key Principle | Reference |

| Sandmeyer Reaction | 4-Amino-3-methylbenzoic acid | 1. NaNO₂, HBr; 2. CuBr | Conversion of a specific amino group into a bromo group, providing excellent regiocontrol. | chemicalbook.com |

| Introduction of Directing Groups | Methyl indolyl-3-acetate | Electron-withdrawing groups at N1 and C8 | Deactivating certain positions to direct bromination to the C6 position. | nih.gov |

| Bromide/Bromate Couple | Toluene derivatives | NaBr/NaBrO₃ in aqueous acid | Provides a stable and inexpensive source of bromine for regioselective benzylic bromination. | rsc.org |

Once the core structure of a halogenated benzoate is assembled, functional group interconversions (FGIs) can be used to create diverse derivatives. researchgate.net For a scaffold like this compound, key interconversions include:

Ester Hydrolysis/Transesterification: The tert-butyl ester is a protecting group for the carboxylic acid, valued for its stability to many nucleophilic and basic conditions. thieme-connect.com It can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal the parent carboxylic acid, 4-bromo-3-methoxybenzoic acid, which can then undergo further reactions.

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using strong reagents like boron tribromide (BBr₃), yielding a phenolic compound. This opens up possibilities for further functionalization at that position.

Conversion of the Aryl Bromide: The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, as detailed in the following section. Halides are excellent leaving groups, with reactivity generally following the order I > Br > Cl. vanderbilt.edu

These FGIs allow the benzoate scaffold to be used as a platform for building more complex molecular architectures. researchgate.netnih.gov

Reactivity and Mechanistic Investigations of the Aryl Bromide Moiety

The aryl bromide moiety in this compound is its most reactive site for synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl. mdpi.com Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.

Key cross-coupling reactions involving the aryl bromide include:

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond to form a Pd(II) intermediate. libretexts.orgwikipedia.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst. youtube.com The choice of ligand, base, and solvent is crucial for high efficiency, especially with sterically hindered or electronically challenging substrates. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method has largely replaced older, harsher techniques for synthesizing aryl amines due to its mild conditions and broad functional group tolerance. wikipedia.orglibretexts.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. researchgate.net The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical to the reaction's success with a wide range of amines and aryl halides. nih.gov

Other Cross-Coupling Reactions: The aryl bromide can also participate in other important transformations, such as the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), and the Negishi reaction (coupling with an organozinc reagent). mdpi.comacs.org Nickel-catalyzed couplings have also emerged as a powerful alternative for forming biaryl structures from aryl bromides. acs.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example | Key Features | Reference |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | C-C (Aryl-Aryl/Alkyl) | Pd(OAc)₂/PCy₃, Base (K₂CO₃) | Wide availability of boronic acids; environmentally benign byproducts. | libretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃/XPhos, Base (NaOtBu) | Broad scope for primary/secondary amines; crucial for pharmaceutical synthesis. | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd/C, Base (K₂CO₃) | Forms substituted alkenes; tolerates various functional groups. | mdpi.com |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(OAc)₂/XPhos, TBAF | Synthesis of aryl alkynes; can be performed under mild, copper-free conditions. | acs.org |

| Negishi | Organozinc (R-ZnX) | C-C (Aryl-Alkyl/Aryl) | Pd catalyst | High reactivity and functional group tolerance of organozinc reagents. | mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The bromine atom at the C4 position of this compound serves as a highly effective handle for palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or boronic ester. tcichemicals.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.comyoutube.com For a substrate like this compound, a typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, along with a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. nih.govarkat-usa.org The reaction's broad scope allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. youtube.comnih.gov

The Buchwald-Hartwig amination provides a direct route to arylamines by coupling the aryl bromide with a primary or secondary amine. harvard.edu This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu). researchgate.net The reaction is highly efficient for creating C-N bonds with a variety of nitrogen-based nucleophiles, including anilines, alkylamines, and heterocycles. researchgate.net

Below is a table of representative cross-coupling reactions that are analogous to the expected reactivity of this compound.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Aryl-3-methoxybenzoate |

| Suzuki-Miyaura | Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 4-(Pyridin-3-yl)-3-methoxybenzoate |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 4-Morpholino-3-methoxybenzoate |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 4-(Phenylamino)-3-methoxybenzoate |

Reduction Chemistry of the Benzoate Ester and Aryl Bromide

The two primary reducible sites in this compound are the ester functional group and the carbon-bromine bond. Selective reduction of one site over the other can be achieved by choosing an appropriate reducing agent.

The benzoate ester can be readily reduced to a primary alcohol, (4-bromo-3-methoxyphenyl)methanol. This transformation is typically accomplished using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF or diethyl ether. chemistrysteps.comlibretexts.org Milder reducing agents, most notably sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters, allowing for the selective reduction of other functional groups if present. youtube.comlibretexts.org The reduction with LiAlH₄ proceeds via the formation of an intermediate aldehyde which is immediately further reduced to the alcohol. chemistrysteps.com

The aryl bromide bond can be reduced to a C-H bond (hydrodehalogenation), yielding tert-butyl 3-methoxybenzoate. A common method for this transformation is catalytic hydrogenation. This involves treating the substrate with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C), often in the presence of a base like sodium acetate or triethylamine (B128534) to neutralize the HBr byproduct. Careful selection of reaction conditions is necessary to achieve selectivity. Alternatively, under certain conditions, particularly with heating, LiAlH₄ has been shown to reduce aryl halides. youtube.com

Table 2: Summary of Reduction Reactions

| Functional Group | Reagent | Product | Notes |

|---|---|---|---|

| Benzoate Ester | LiAlH₄ | (4-Bromo-3-methoxyphenyl)methanol | NaBH₄ is unreactive towards the ester. libretexts.org |

| Aryl Bromide | H₂ / Pd-C | tert-Butyl 3-methoxybenzoate | A standard method for hydrodehalogenation. |

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca

In this compound, the methoxy group is a potent DMG. wikipedia.org It strongly directs lithiation to the C2 position, as the C4 position is blocked by the bromine atom. The ester group could also contribute to directing lithiation to C2. The process involves treating the substrate with a strong lithium amide base or an alkyllithium, typically at low temperatures (-78 °C) in an ether solvent, to generate a transient aryllithium species. This intermediate is not isolated but is immediately "quenched" by adding an electrophile, which installs a new substituent exclusively at the C2 position. baranlab.org This method allows for the precise introduction of a wide variety of functional groups.

Table 3: Examples of Directed Metalation and Electrophilic Quenching

| Step 1: Metalation Reagent | Step 2: Electrophile (E⁺) | Product at C2 Position |

|---|---|---|

| s-BuLi / TMEDA | DMF (Dimethylformamide) | -CHO (Formyl) |

| n-BuLi | D₂O (Deuterium Oxide) | -D (Deuterium) |

| s-BuLi / TMEDA | I₂ (Iodine) | -I (Iodo) |

| n-BuLi | CO₂ (Carbon Dioxide) | -COOH (Carboxylic Acid) |

| n-BuLi | (CH₃)₃SiCl (TMS-Cl) | -Si(CH₃)₃ (Trimethylsilyl) |

Applications in Medicinal and Agrochemical Chemistry

Role as a Key Intermediate in Pharmaceutical Synthesis

The compound's structure is frequently utilized in the construction of novel therapeutic agents. The bromine atom provides a reactive site for cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds, while the ester and methoxy (B1213986) groups can be modified or may contribute to the binding of the final molecule to its biological target.

Tert-Butyl 4-bromo-3-methoxybenzoate has been documented as a key intermediate in the synthesis of antagonists for the Glucose-dependent insulinotropic polypeptide receptor (GIPR). google.com GIPR is a member of the G protein-coupled receptor (GPCR) family which, upon activation, can trigger signaling cascades that modulate the activity of ion channels. google.com

In a patented synthetic route, this compound undergoes a palladium-catalyzed Suzuki coupling reaction to generate tert-butyl 4-(6-aminopyridin-3-yl)-3-methoxybenzoate. google.com This intermediate is a crucial component for building more complex small molecules designed to act as GIPR antagonists, which are investigated for the treatment of metabolic diseases. google.com

Research into the applications of benzoate (B1203000) esters has indicated that this class of compounds is investigated for its potential in drug development, particularly as precursors for anti-inflammatory agents. The structural features of these compounds are considered valuable for enhancing binding affinity to biological targets implicated in inflammatory pathways. While specific derivatives of this compound are part of this broader research, detailed findings on its direct conversion to a marketed anti-inflammatory drug are not extensively documented in publicly available literature.

Based on a review of available scientific literature and patent databases, there is no specific information detailing the use of this compound as a direct precursor or key intermediate in the synthesis of peptidoleukotriene antagonists.

A comprehensive search of scientific and patent literature did not yield specific examples or research that documents the utility of this compound in the development of testosterone (B1683101) 5α-reductase inhibitors.

Significance in Agrochemical Compound Development

In addition to its role in pharmaceuticals, this compound and its structural analogs serve as intermediates in the synthesis of agrochemicals. The biological activities of molecules derived from this scaffold extend to agricultural applications, where they may be used in the development of pesticides or herbicides. The core structure can be elaborated into a variety of active ingredients for crop protection, although specific commercial examples originating directly from this starting material are not prominently detailed.

Structure-Activity Relationship (SAR) Studies of Derived Bioactive Compounds

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity. For derivatives of 4-bromo-3-methoxybenzoate, the nature of the ester group is a key determinant of its physicochemical properties, which in turn affects its behavior in biological systems.

The tert-butyl ester of 4-bromo-3-methoxybenzoate provides a bulky, lipophilic group compared to smaller analogs like methyl or ethyl esters. This bulkiness can influence how the molecule fits into the active site of an enzyme or receptor. The increased lipophilicity, as indicated by a higher estimated logD value, can affect properties such as solubility and cell membrane permeability.

Table 1: Comparison of Physicochemical Properties of 4-bromo-3-methoxybenzoate Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl 4-bromo-3-methoxybenzoate | C₉H₉BrO₃ | 245.07 | Methyl ester; often used in PET ligand synthesis. |

| Ethyl 4-bromo-3-methoxybenzoate | C₁₀H₁₁BrO₃ | 259.10 | Ethyl ester; higher lipophilicity than methyl analog. |

| This compound | C₁₂H₁₅BrO₃ | 287.15 | Bulky tert-butyl group; may reduce solubility in polar solvents. |

This table illustrates how modification of the ester group can alter the molecule's properties. In SAR studies, these changes are correlated with observed biological activity. For instance, a bulkier group might lead to higher potency if it provides a better fit in a large hydrophobic pocket of a target protein, but it could also decrease activity if it causes a steric clash. Similarly, changes in lipophilicity can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Advanced Spectroscopic and Structural Characterization Techniques for Tert Butyl 4 Bromo 3 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

High-Resolution ¹H NMR Spectral Analysis

In the ¹H NMR spectrum of tert-Butyl 4-bromo-3-methoxybenzoate, distinct signals corresponding to the different types of protons are expected. The tert-butyl group would typically exhibit a sharp singlet peak due to the nine equivalent protons. The methoxy (B1213986) group protons would also appear as a singlet. The aromatic protons on the benzene (B151609) ring would present as a more complex splitting pattern, likely in the downfield region of the spectrum, due to their distinct chemical environments and spin-spin coupling interactions. The precise chemical shifts would be influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-Butyl (9H) | 1.5-1.6 | Singlet |

| Methoxy (3H) | 3.8-4.0 | Singlet |

¹³C NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum would show signals for the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl and methoxy groups, the carbonyl carbon of the ester, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| tert-Butyl (CH₃)₃ | ~28 |

| tert-Butyl (quaternary C) | ~81 |

| Methoxy (OCH₃) | ~56 |

| Aromatic C-Br | ~115 |

| Aromatic C-H | 110-135 |

| Aromatic C-O | ~158 |

| Aromatic C-C=O | ~130 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this compound, COSY would be crucial for confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the signals of protons directly attached to carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for identifying the connectivity of quaternary carbons and for confirming the placement of the substituents on the aromatic ring by observing correlations between the methoxy and tert-butyl protons and the aromatic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band is expected for the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and ether linkages would also be present. The aromatic ring would show characteristic C-H and C=C stretching vibrations.

Expected FT-IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ester) | 1725-1705 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester & ether) | 1300-1000 |

Raman Spectroscopy for Molecular Vibrations

Table of Compounds

| Compound Name |

|---|

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, both high-resolution and gas chromatography-coupled mass spectrometry techniques offer complementary information.

High-Resolution Mass Spectrometry (HRMS-ESI TOF)

High-Resolution Mass Spectrometry with Electrospray Ionization and a Time-of-Flight analyzer (HRMS-ESI-TOF) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. The high resolving power of this technique allows for the differentiation between compounds with the same nominal mass.

For this compound (C₁₂H₁₅BrO₃), with a monoisotopic mass of 286.02045 Da, HRMS is critical for confirming its molecular formula. uni.lu In positive ion mode, the compound is expected to be detected as various adducts. The predicted accurate masses for some of these species are detailed in the table below. The precise m/z values, measured to several decimal places, allow for the unambiguous confirmation of the elemental formula, a crucial step in structural verification.

| Adduct | Chemical Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₆BrO₃⁺ | 287.02773 |

| [M+Na]⁺ | C₁₂H₁₅BrNaO₃⁺ | 309.00967 |

| [M+K]⁺ | C₁₂H₁₅BrKO₃⁺ | 324.98361 |

| [M+NH₄]⁺ | C₁₂H₁₉BrNO₃⁺ | 304.05427 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying individual components in a mixture and for analyzing the fragmentation patterns of volatile compounds upon electron ionization (EI).

Therefore, upon electron ionization, this compound is expected to undergo a primary fragmentation event involving the cleavage of the tert-butyl group, leading to the formation of a stable carbocation and a resonance-stabilized acylium ion. The expected major fragments are detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br/⁸¹Br) | Significance |

|---|---|---|---|

| [C₈H₇BrO₃]⁺ | 4-bromo-3-methoxybenzoyl cation | 229/231 | Loss of tert-butyl radical |

| [C₄H₉]⁺ | tert-butyl carbocation | 57 | Characteristic fragment of tert-butyl group |

| [C₈H₈O₃]⁺ | Radical cation from loss of Br | 152 | Loss of bromine radical |

The presence of bromine would be indicated by the characteristic isotopic pattern of the bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

Currently, the crystal structure of this compound has not been reported in the scientific literature. However, analysis of related bromobenzoate structures reveals common packing motifs and intermolecular interactions that would likely be observed in this compound. For example, studies on other bromobenzoic acid derivatives show that intermolecular interactions such as C-H···O and C-H···Br hydrogen bonds, as well as π–π stacking interactions between the aromatic rings, often play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov In some cases, Br···O interactions are also observed. nih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide the exact conformation of the molecule, including the dihedral angle between the carboxylate group and the benzene ring, and would detail how the molecules pack in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene ring.

While specific experimental UV-Vis data for this compound is not available, the absorption spectrum can be predicted based on its structure. The benzene ring and the carbonyl group of the ester are the primary chromophores. The presence of the methoxy and bromo substituents on the aromatic ring will influence the position and intensity of the absorption maxima (λmax). These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands.

Computational studies on structurally similar molecules, such as 4-Bromo-3-(methoxymethoxy) benzoic acid, can provide insights into the likely electronic properties. researchgate.net For this compound, one would expect to observe strong absorptions in the UV region, likely between 200 and 300 nm, corresponding to the π → π* electronic transitions of the substituted benzene ring. A weaker n → π* transition associated with the carbonyl group may also be observed.

Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Bromo 3 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For tert-butyl 4-bromo-3-methoxybenzoate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. chemrxiv.org The analysis would identify the preferred orientations of the methoxy (B1213986) and tert-butyl ester groups relative to the benzene (B151609) ring, considering steric and electronic effects. The planarity of the benzoate (B1203000) moiety and the rotational barriers of the substituent groups are key aspects of this analysis.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: This data is representative of typical DFT calculation results and is for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-Br Bond Length | Bond between aromatic carbon and bromine | ~1.90 Å |

| C=O Bond Length | Carbonyl bond in the ester group | ~1.21 Å |

| C-O (Ester) Bond Length | Single bond between carbonyl carbon and ester oxygen | ~1.35 Å |

| C-O-C (Methoxy) Angle | Bond angle of the methoxy group | ~118° |

| O=C-O-C (Ester) Dihedral | Torsional angle defining the ester conformation | ~180° (for planarity) |

Once the molecular geometry is optimized, spectroscopic parameters can be predicted with a high degree of accuracy.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational modes of the molecule. Key predicted frequencies for this compound would include the C=O stretching of the ester group (typically around 1700-1750 cm⁻¹), C-O stretching of the ester and ether linkages, and various aromatic C-H and C-C vibrations. chemrxiv.org

NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the molecular structure by comparing them to experimental data. For this molecule, distinct signals would be predicted for the aromatic protons, the methoxy protons, and the highly shielded protons of the tert-butyl group.

Table 2: Predicted Spectroscopic Data for this compound Note: This data is representative and for illustrative purposes.

| Parameter | Description | Predicted Value |

|---|---|---|

| ¹H NMR (tert-Butyl) | Chemical shift for the (CH₃)₃C protons | ~1.5-1.6 ppm |

| ¹H NMR (Methoxy) | Chemical shift for the -OCH₃ protons | ~3.9 ppm |

| ¹³C NMR (C=O) | Chemical shift for the ester carbonyl carbon | ~165 ppm |

| IR Frequency (C=O stretch) | Vibrational frequency for the ester carbonyl | ~1720 cm⁻¹ |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., Ionization Energy, Hardness, Electrophilicity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chemrxiv.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely distributed over the electron-rich aromatic ring.

LUMO: Represents the ability of a molecule to accept electrons, indicating its susceptibility to nucleophilic attack. chemrxiv.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests higher reactivity. chemrxiv.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity. chemrxiv.org

Table 3: Theoretical Reactivity Descriptors Note: This data is based on principles from analogous systems chemrxiv.org and is for illustrative purposes.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | Propensity of a species to accept electrons. chemrxiv.org |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, for instance in a solvent, would track the positions and velocities of all atoms. This allows for the analysis of conformational changes, solvent interactions, and transport properties. nih.gov Intermolecular interactions, such as those between the solute and solvent molecules, can be analyzed using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. For compounds analogous to this compound, QSAR models are frequently developed to predict therapeutic efficacy, such as in the case of bromodomain inhibitors. organic-chemistry.orgresearchgate.net These models use computed molecular descriptors (e.g., electronic, steric, and topological parameters) to build a mathematical relationship that can predict the activity of new, unsynthesized molecules. nih.gov This approach is instrumental in drug discovery for optimizing lead compounds and prioritizing synthetic targets. organic-chemistry.org

Mechanistic Elucidation of Chemical Reactions through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. As an aryl bromide, this compound is a prime substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. rsc.orgacs.org

DFT calculations can map the entire catalytic cycle of these transformations. acs.org For a Suzuki reaction, this involves calculating the energies of all intermediates and transition states for the key steps: researchgate.netrsc.orgrsc.org

Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst.

Transmetalation: The organic group from a boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are released from the palladium, regenerating the catalyst.

By identifying the highest energy transition state, computational studies can determine the rate-limiting step of the reaction and provide insights into how ligand and substrate structure affects catalytic efficiency. rsc.orgnih.gov Similarly, DFT-guided ligand design has been used to improve copper-catalyzed amination reactions of aryl bromides by calculating how ligand structure can lower the energy barrier for oxidative addition. organic-chemistry.orgnih.gov

Future Research Directions and Emerging Trends in Tert Butyl 4 Bromo 3 Methoxybenzoate Chemistry

Development of Green Chemistry Protocols for Sustainable Synthesis

The synthesis of functionalized aromatic compounds is increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous substances, energy consumption, and waste generation. Future research on tert-butyl 4-bromo-3-methoxybenzoate is expected to focus on developing more sustainable synthetic protocols.

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging green chemistry approaches that could be applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced side product formation. numberanalytics.comacs.orgnih.gov The application of microwave technology to the esterification of 4-bromo-3-methoxybenzoic acid with tert-butanol (B103910) or the bromination step could significantly enhance the process efficiency.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. acs.org A flow-based synthesis of this compound could enable a more streamlined and automated production process with minimal manual intervention.

Solvent-Free and Water-Based Systems: The use of organic solvents is a major contributor to the environmental impact of chemical processes. Research into solvent-free reaction conditions or the use of water as a benign solvent for the synthesis of aromatic esters is a significant trend. numberanalytics.comacs.org Developing such a process for this compound would represent a substantial step towards a more sustainable manufacturing process.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as sulfonic acid resins for esterification, simplifies catalyst recovery and reuse, thereby reducing waste and process costs. acs.org Investigating recyclable catalysts for the key synthetic steps of this compound is a promising area for future research.

A comparative overview of potential green synthesis parameters is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Optimization of microwave parameters (power, temperature, time) for esterification and bromination steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. | Development of a continuous flow process for the multi-step synthesis of the target compound. |

| Solvent-Free/Water-Based Synthesis | Reduced environmental impact, simplified workup procedures. | Exploration of solid-state reactions or aqueous reaction media for the synthesis. |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified product purification. | Identification and optimization of solid acid or base catalysts for the esterification and other reaction steps. |

Exploration of Novel Catalytic Systems for Selective Functionalization

The bromine atom and the multiple C-H bonds on the aromatic ring of this compound offer numerous opportunities for selective functionalization. Future research will undoubtedly focus on leveraging advanced catalytic systems to modify this scaffold and generate a diverse range of derivatives with potentially valuable properties.

Emerging trends in catalysis that are relevant to the functionalization of this molecule include:

Palladium- and Rhodium-Catalyzed C-H Activation: Direct C-H activation has emerged as a powerful tool for the atom-economical synthesis of complex molecules. numberanalytics.comazom.comnih.gov Palladium(II) and Rhodium(III) catalysts, in particular, have shown great promise in directing the functionalization of specific C-H bonds. numberanalytics.comnih.gov Future work could explore the selective ortho-, meta-, or para-functionalization of the benzene (B151609) ring of this compound, guided by the existing substituents.

Copper-Catalyzed Cross-Coupling Reactions: Copper catalysis offers a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions. beilstein-journals.orgchemrxiv.orgwiley.comtaylorandfrancis.com The development of novel copper-based catalytic systems for the coupling of the aryl bromide moiety with various nucleophiles (e.g., amines, thiols, boronic acids) is a promising research direction.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions. nih.gov This technology could be applied to the functionalization of this compound, for instance, in radical-based C-H functionalization or cross-coupling reactions.

Table 2 outlines potential catalytic functionalization strategies for this compound.

Table 2: Potential Catalytic Functionalization Strategies for this compound

| Catalytic System | Target Bond | Potential Transformation | Significance |

|---|---|---|---|

| Palladium(II)/Rhodium(III) | Aromatic C-H | Arylation, alkenylation, alkynylation | Direct and atom-economical diversification of the aromatic core. |

| Copper(I)/Copper(II) | C-Br | Amination, etherification, cyanation | Access to a wide range of derivatives with potential biological or material applications. |

| Photoredox Catalysis | C-H or C-Br | Radical-mediated functionalization | Mild reaction conditions and unique reactivity patterns. |

Expansion of Applications in Advanced Materials Science

While currently utilized primarily as a synthetic intermediate, the structural features of this compound suggest its potential as a building block for advanced materials. The presence of a rigid aromatic core, a bulky tert-butyl group, and reactive sites (bromo and methoxy (B1213986) groups) allows for tailored molecular design.

Future research could explore the incorporation of this molecule or its derivatives into:

Metal-Organic Frameworks (MOFs): Benzoate-based ligands are commonly used in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. numberanalytics.comnih.govacs.org The functional groups on this compound could be used to tune the properties of the resulting MOF, such as pore size and chemical environment.

Organic Light-Emitting Diodes (OLEDs): Substituted aromatic compounds are fundamental components of OLEDs. The methoxy and tert-butyl groups can influence the electronic properties and molecular packing of organic materials, which are crucial for their performance as hosts or emitters in OLED devices. acs.org

Liquid Crystals: The rigid core and flexible side groups of molecules derived from this compound could impart liquid crystalline properties. The ability to functionalize the aromatic ring would allow for the fine-tuning of mesophase behavior.

Polymers: The bromo-functionalized aromatic ring can serve as a monomer in various polymerization reactions, such as Suzuki polycondensation, leading to the formation of conjugated polymers with interesting electronic and optical properties.

Real-time Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient transformations. The application of in situ spectroscopic techniques to study reactions involving this compound represents a significant future research direction.

Techniques such as:

In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during a reaction, allowing for detailed kinetic analysis. acs.orgnih.gov For example, monitoring the progress of a Suzuki coupling reaction involving this compound could reveal the rates of catalyst activation, oxidative addition, and reductive elimination. acs.orgnih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of reaction intermediates. azom.comwiley.com High-pressure NMR cells can be used to study catalytic cycles under reaction conditions, providing invaluable insights into the nature of the active catalytic species. wiley.com

By applying these techniques, researchers can gain a more comprehensive understanding of the factors that control reactivity and selectivity in transformations involving this compound.

Integration with High-Throughput Synthesis and Screening Methodologies

The exploration of the chemical space around this compound can be dramatically accelerated by the adoption of high-throughput synthesis and screening (HTS) methodologies. These approaches utilize automated and parallel techniques to rapidly synthesize and evaluate large libraries of compounds. researchgate.netufl.edupharmatutor.orgnih.gov

Future research in this area could involve:

Automated Synthesis Platforms: Robotic systems can be employed to perform parallel synthesis of derivatives of this compound, varying the coupling partners and reaction conditions. nih.govresearchgate.netresearchgate.net This would allow for the rapid generation of a diverse library of compounds for screening.

High-Throughput Screening for Material Properties: Once a library of derivatives is synthesized, HTS can be used to rapidly screen for desired properties, such as fluorescence, liquid crystallinity, or catalytic activity. numberanalytics.comnih.govnih.gov This would significantly accelerate the discovery of new materials based on the this compound scaffold.

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to systematically explore the structure-activity relationships of derivatives. taylorandfrancis.compharmatutor.orgnih.govyoutube.com By combining different building blocks with the this compound core, it is possible to identify compounds with optimized properties for specific applications.

The integration of these automated and high-throughput approaches will be instrumental in unlocking the full potential of this compound and its derivatives in various fields of chemistry and materials science.

Q & A

Basic: What are the optimal conditions for synthesizing tert-Butyl 4-bromo-3-methoxybenzoate via Suzuki-Miyaura cross-coupling?

Methodological Answer:

The Suzuki-Miyaura cross-coupling reaction is highly effective for introducing aryl groups at the bromine position. Key parameters include:

- Catalyst Selection : Use tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) for high coupling efficiency, as demonstrated in coupling reactions involving tert-butyl benzoate derivatives .

- Solvent System : Employ a 1,2-dimethoxyethane/water mixture (4:1 ratio) under inert (N₂) conditions to prevent oxidation of intermediates.

- Temperature and Time : Reflux conditions (85–90°C) for 2 hours ensure complete conversion while minimizing side reactions.

- Base : Sodium carbonate (Na₂CO₃) is preferred for its mild basicity and solubility in aqueous-organic biphasic systems .

Basic: What purification techniques are recommended after synthesizing this compound?

Methodological Answer:

Post-synthesis purification steps include:

- Liquid-Liquid Extraction : Use ethyl acetate and saturated aqueous NaHCO₃ to remove unreacted boronic acid or residual palladium .

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:1 to 4:1) to isolate the product from regioisomers.

- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for high-purity crystalline yields (>95%) .

Advanced: How can dynamic low-temperature NMR and DFT calculations elucidate the conformational stability of the tert-butyl group?

Methodological Answer:

- Low-Temperature NMR : Conduct experiments at –40°C to slow molecular motion, resolving axial vs. equatorial tert-butyl conformers in solution. Integration of peak splitting patterns quantifies conformer ratios .

- DFT Modeling : Use Gaussian 16 with the B3LYP/6-31G(d) basis set. Explicit solvent molecules (e.g., DCM) must be included to account for solvation effects, which stabilize equatorial conformers despite axial positions being thermodynamically favored in vacuum .

Advanced: What experimental design strategies optimize reaction parameters for functionalizing the bromine position?

Methodological Answer:

- Factorial Design : Apply a 2³ factorial matrix to test variables (temperature, catalyst loading, solvent polarity). Statistical analysis (ANOVA) identifies significant factors and interactions .

- Response Surface Methodology (RSM) : Optimize parameters like reaction time and equivalents of boronic acid to maximize yield while minimizing byproducts (e.g., debromination) .

Advanced: How can calorimetric techniques assess thermal hazards during synthesis or storage?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure onset temperature (T₀) and enthalpy (ΔH) of decomposition. For tert-butyl derivatives, T₀ typically exceeds 120°C, but autocatalytic decomposition may occur under adiabatic conditions .

- Accelerating Rate Calorimetry (ARC) : Simulate worst-case thermal runaway scenarios. Kinetic models (e.g., Friedman method) estimate activation energy (Eₐ) and predict time-to-maximum rate (TMR) for safe scale-up .

Basic: What spectroscopic methods characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify key signals: tert-butyl (δ 1.3 ppm, singlet), methoxy (δ 3.9 ppm, singlet), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

- FT-IR : Detect ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~560 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 301.03 (C₁₂H₁₄BrO₃⁺) .

Advanced: How does modifying the tert-butyl group influence PET ligand properties?

Methodological Answer:

- Lipophilicity (logD) : Replace tert-butyl with smaller groups (e.g., methyl) to reduce logD below 5, enhancing blood-brain barrier permeability. Measure logD via shake-flask method (octanol/water) .

- Radiolabeling Compatibility : Introduce ¹¹C-labeled tert-butyl groups via [¹¹C]CO₂ fixation for in vivo PET imaging of receptor binding .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

- Storage : Keep in airtight, amber glass containers at –20°C to prevent hydrolysis. Desiccate with silica gel to avoid moisture ingress .

- Handling : Use explosion-proof equipment (e.g., spark-free tools) in well-ventilated areas. Ground metal containers to dissipate static charge .

Advanced: How does palladium catalyst choice affect coupling efficiency?

Methodological Answer:

- Pd(PPh₃)₄ : Ideal for electron-deficient aryl bromides, achieving >90% yield in Suzuki couplings. Requires strict inert conditions .

- PdCl₂(dppf) : Better for sterically hindered substrates. Pre-activate with 1,1′-bis(diphenylphosphino)ferrocene (dppf) to stabilize Pd(0) intermediates .

Advanced: What computational approaches predict solubility and reactivity?

Methodological Answer:

- COSMO-RS : Predict solubility in organic solvents (e.g., THF, DMF) using quantum-chemical charge density surfaces. Adjust tert-butyl group size to modulate solubility .

- Reactivity Index (Fukui Function) : Identify electrophilic regions (e.g., bromine) for nucleophilic substitution. Calculate using DFT with implicit solvent models (SMD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.